Lisinopril Cyclohexyl Analogue
Overview
Description
Lisinopril Cyclohexyl Analogue is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension. This compound is known as one of the impurities formed during the synthesis of Lisinopril. It is chemically characterized by the presence of a cyclohexyl group, which differentiates it from the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lisinopril Cyclohexyl Analogue involves the hydrogenation of Lisinopril using a Rhodium catalyst in methanol. The reaction conditions include the use of Raney-Nickel and hydrogen pressure, which leads to the over-hydrogenation at the condensation reaction of compound 5 with ethyl 2-oxo-4-phenyl butyrate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure the efficient production of the compound while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Lisinopril Cyclohexyl Analogue undergoes various chemical reactions, including:
Hydrogenation: The primary reaction used in its synthesis.
Condensation: Involves the reaction with ethyl 2-oxo-4-phenyl butyrate.
Substitution: Potential reactions with other reagents to modify its structure.
Common Reagents and Conditions
Rhodium Catalyst: Used in the hydrogenation process.
Raney-Nickel: Employed in the condensation reaction.
Methanol: Solvent used in the hydrogenation reaction.
Major Products Formed
The major product formed from these reactions is the this compound itself, characterized by the absence of aromatic protons as confirmed by 1H-NMR spectrum .
Scientific Research Applications
Lisinopril Cyclohexyl Analogue has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard to study impurities in Lisinopril.
Analytical Chemistry: Employed in the development of analytical methods to detect and quantify impurities in pharmaceutical formulations.
Biological Studies: Investigated for its potential biological activities and interactions with ACE.
Industrial Applications: Utilized in the quality control processes of pharmaceutical manufacturing to ensure the purity of Lisinopril.
Mechanism of Action
The mechanism of action of Lisinopril Cyclohexyl Analogue is similar to that of Lisinopril. It inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This action results in the relaxation of blood vessels, increased blood circulation, and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Lisinopril: The parent compound, an ACE inhibitor used to treat hypertension.
Captopril: Another ACE inhibitor with a different chemical structure.
Enalapril: A similar ACE inhibitor with a different side chain.
Uniqueness
Lisinopril Cyclohexyl Analogue is unique due to the presence of the cyclohexyl group, which distinguishes it from other ACE inhibitors. This structural difference may influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for studying the effects of structural modifications on ACE inhibition .
Properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h15-18,23H,1-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSKCMYFYQRFSL-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(CCCCN)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150332 | |
Record name | Lisinopril specified impurity F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132650-67-9 | |
Record name | Lisinopril specified impurity F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132650679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lisinopril specified impurity F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-[(1S)-1-carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N2-((1S)-1-CARBOXY-3-CYCLOHEXYLPROPYL)-L-LYSYL-L-PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ10AC5C13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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